molecular formula C21H20ClNO2S B2995657 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide CAS No. 2034412-45-6

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide

Cat. No.: B2995657
CAS No.: 2034412-45-6
M. Wt: 385.91
InChI Key: SZMWUFSQNJSUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide is a synthetic organic compound characterized by the presence of a chlorothiophene ring, a methoxyethyl group, and a diphenylacetamide moiety

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2S/c1-25-17(18-12-13-19(22)26-18)14-23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMWUFSQNJSUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This reaction is usually carried out using chlorine gas in the presence of a catalyst.

    Methoxyethylation: The next step is the introduction of the methoxyethyl group to the chlorothiophene intermediate. This can be achieved through a nucleophilic substitution reaction using methoxyethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Diphenylacetamide Moiety: The final step involves the coupling of the methoxyethylated chlorothiophene with diphenylacetic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene ring, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted thiophenes.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical research.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cyclopropanecarboxamide
  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide is unique due to its combination of a chlorothiophene ring and a diphenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 5-Chlorothiophene : Chlorination of thiophene using chlorine gas in the presence of a catalyst.
  • Methoxyethylation : Introduction of the methoxyethyl group through nucleophilic substitution with methoxyethyl chloride and sodium hydride.
  • Coupling with Diphenylacetic Acid Chloride : The final step involves coupling the methoxyethylated chlorothiophene with diphenylacetic acid chloride using triethylamine as a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological processes, leading to potential therapeutic effects. The exact pathways are still under investigation but may involve the inhibition or activation of specific biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar chloroacetamides demonstrate significant antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated phenyl groups enhances lipophilicity, facilitating cell membrane penetration and increasing efficacy against pathogens .
  • Analgesic and Antipyretic Properties : Compounds in this class have been investigated for their potential analgesic and antipyretic effects, suggesting a broader therapeutic application beyond antimicrobial activity .

Case Studies

  • Antimicrobial Screening : A study screened various N-substituted chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with specific substitutions showed enhanced activity against E. coli, S. aureus, and C. albicans. The position and type of substituents were critical in determining the effectiveness against different microbial strains .
  • Pharmacological Evaluation : Pharmacological studies have evaluated the compound's effects on cellular processes, revealing its potential as a tool in biochemical research. These studies focused on the compound's ability to modulate enzyme activities relevant to disease pathways .

Data Table: Biological Activity Overview

Biological ActivityTarget Organisms/SystemsObservations
AntimicrobialStaphylococcus aureus, MRSA, E. coli, Candida albicansEffective against Gram-positive bacteria; moderate efficacy against Gram-negative bacteria
AnalgesicPain models in animal studiesPotential analgesic effects demonstrated in preclinical trials
AntipyreticFever modelsIndications of antipyretic activity observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.